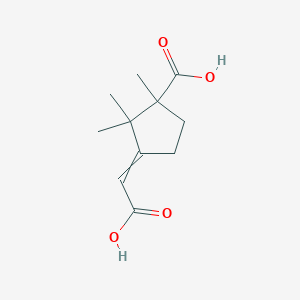![molecular formula C14H16N4.ClH<br>C14H17ClN4 B14726519 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride CAS No. 6416-59-7](/img/structure/B14726519.png)
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a benzene ring substituted with two amino groups, a methyl group, and an azo linkage to a methylphenyl group. The monohydrochloride form indicates the presence of one hydrochloride molecule associated with the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride typically involves the following steps:
Diazotization: The starting material, 2-methylphenylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-Benzenediamine, 4-methyl- to form the azo compound.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like acyl chlorides and sulfonyl chlorides are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and as a staining agent.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form active amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the azo linkage.
1,3-Benzenediamine, 2-methyl-: Similar structure with a different methyl group position.
1,2-Benzenediamine, 4-methyl-: Similar structure with different amino group positions.
Uniqueness
1,3-Benzenediamine, 4-methyl-6-[(2-methylphenyl)azo]-, monohydrochloride is unique due to the presence of the azo linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions with biological targets and contributes to its diverse applications in various fields.
Eigenschaften
CAS-Nummer |
6416-59-7 |
|---|---|
Molekularformel |
C14H16N4.ClH C14H17ClN4 |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
4-methyl-6-[(2-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C14H16N4.ClH/c1-9-5-3-4-6-13(9)17-18-14-7-10(2)11(15)8-12(14)16;/h3-8H,15-16H2,1-2H3;1H |
InChI-Schlüssel |
CNBDSLCBPQDKJG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C(=C2)C)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


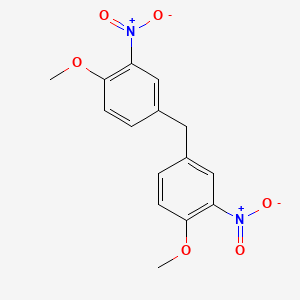
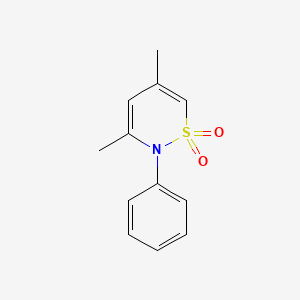


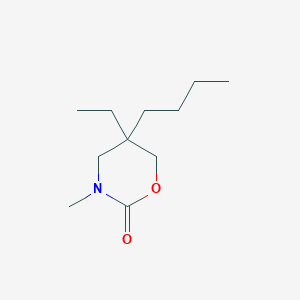
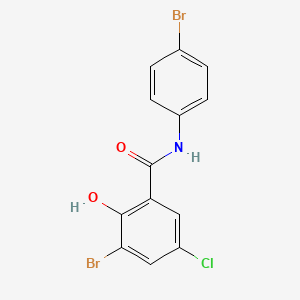
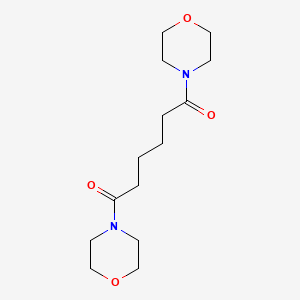
![3-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14726480.png)
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
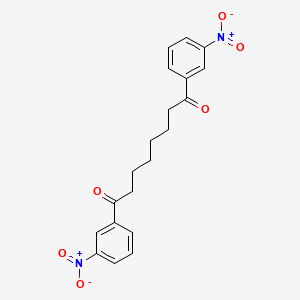
![2-Phenylnaphtho[1,2,3-cd]indol-6(2h)-one](/img/structure/B14726493.png)
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)

